1-(4-Tert-butylphenyl)pyrrolidin-2-one
Description
1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone is an organic compound featuring a pyrrolidinone ring substituted with a tert-butylphenyl group
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO/c1-14(2,3)11-6-8-12(9-7-11)15-10-4-5-13(15)16/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
GOPXCXPGMSCHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone typically involves the reaction of 4-tert-butylphenylamine with succinic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the pyrrolidinone ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, organolithium reagents, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidinone ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The tert-butylphenyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the pyrrolidinone ring, leading to different chemical properties and applications.
Pyrrolidine: The parent compound of the pyrrolidinone ring, used widely in organic synthesis and drug discovery.
N-Phenylpyrrolidinone: Similar structure but with a phenyl group instead of a tert-butylphenyl group, resulting in different reactivity and applications.
Uniqueness: 1-[4-(tert-Butyl)phenyl]-2-pyrrolidinone is unique due to the combination of the tert-butylphenyl group and the pyrrolidinone ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in research and industry.
Biological Activity
1-(4-Tert-butylphenyl)pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and comparative analysis with related compounds.
Chemical Structure and Synthesis
This compound features a pyrrolidinone ring linked to a phenyl group with a tert-butyl substitution. Its molecular formula is C15H21NO, with a molecular weight of approximately 217.31 g/mol. The synthesis typically involves the reaction of 4-tert-butylphenylamine with succinic anhydride under acidic conditions, forming an intermediate amide that cyclizes to yield the pyrrolidinone structure. Common solvents include toluene, and catalysts such as p-toluenesulfonic acid are often used to facilitate the reaction.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Analgesic Properties
- The compound has been investigated for its potential use in pain management. Its structure suggests interactions with receptors involved in pain modulation, making it a candidate for further pharmacological studies.
2. Antilipidemic Effects
- Studies have shown that enantiomers of related compounds, such as (S)-(+)-4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid, demonstrate dual action on lowering plasma triglycerides and cholesterol levels. These effects indicate that similar structures may also exhibit beneficial lipid-modulating properties .
3. Antimicrobial Activity
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-tert-Butylphenol | Contains a tert-butyl group but lacks the pyrrolidinone ring | Primarily used as an antioxidant and stabilizer |
| N-Phenylpyrrolidinone | Similar structure but features a phenyl group instead of tert-butyl | Different reactivity due to lack of tert-butyl substitution |
| 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine | Shares tert-butylphenyl structure but includes a piperidine ring | Distinct chemical properties due to piperidine presence |
The combination of the tert-butylphenyl group and the pyrrolidinone ring in this compound contributes to its unique stability and reactivity profile, distinguishing it from other related compounds.
Case Studies and Research Findings
Several studies highlight the biological activity of compounds related to this compound:
- Study on Antilipidemic Agents : A study focused on the enantiomers of related compounds demonstrated their equipotent activity in inhibiting fatty acid and sterol biosynthesis in vitro. The (S)-enantiomer was found to be superior in vivo for lowering triglycerides and phospholipids, suggesting potential therapeutic applications in lipid metabolism disorders .
- Neuroprotective Studies : Research into dual-target ligands derived from similar structures has indicated potential neuroprotective effects, particularly relevant for conditions like Parkinson's disease. These studies suggest that modifications to the pyrrolidine structure can enhance biological efficacy against neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
